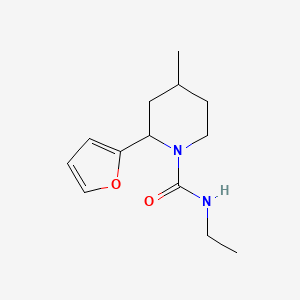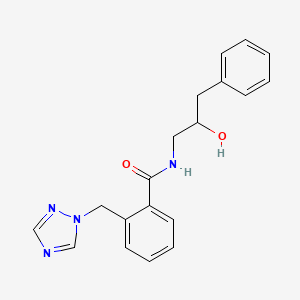
N-ethyl-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide, also known as EFMC, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various biochemical and physiological studies. The purpose of
Mécanisme D'action
The mechanism of action of N-ethyl-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide is not fully understood. However, it has been suggested that this compound acts as a modulator of the sigma-1 receptor. This receptor is known to regulate several cellular processes, including calcium signaling, oxidative stress, and protein folding. By binding to this receptor, this compound may modulate these processes, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease. This compound has also been shown to have antioxidant properties, which may protect against oxidative stress-induced cell damage. In addition, this compound has been shown to have analgesic and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-ethyl-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide is its high selectivity for the sigma-1 receptor. This selectivity makes it a useful tool for studying the physiological processes regulated by this receptor. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in humans, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several future directions for N-ethyl-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide research. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its potential as an analgesic and anxiolytic agent. In addition, future studies could focus on developing more water-soluble derivatives of this compound to overcome its limitations in lab experiments. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Conclusion:
In summary, this compound, or this compound, is a synthetic compound that has shown promising results in various scientific research studies. It has potential as a ligand for the sigma-1 receptor and has been studied for its potential therapeutic effects in neurodegenerative diseases. This compound has several biochemical and physiological effects, including antioxidant properties and analgesic and anxiolytic effects. While this compound has some limitations in lab experiments, it has several future directions for research that could lead to its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-ethyl-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide involves the reaction of 2-acetylfuran with N-ethyl-4-methylpiperidine-1-carboxamide. This reaction is catalyzed by palladium on carbon in the presence of hydrogen gas. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
N-ethyl-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has shown potential as a ligand for the sigma-1 receptor, which is involved in several physiological processes, including pain perception, memory, and mood regulation. This compound has also been used as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-ethyl-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-14-13(16)15-7-6-10(2)9-11(15)12-5-4-8-17-12/h4-5,8,10-11H,3,6-7,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYLAKOJYWUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)

![N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)

![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7586594.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]thiolane-2-carboxamide](/img/structure/B7586603.png)
![[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol](/img/structure/B7586604.png)


